(R)-3-Ethylpentane-3-sulfinamide
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Overview
Description
®-3-Ethylpentane-3-sulfinamide is a chiral sulfinamide compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a sulfinamide group attached to a pentane backbone, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethylpentane-3-sulfinamide typically involves the reaction of a suitable sulfinyl chloride with an amine. One common method is the reaction of ®-3-ethylpentane-3-sulfinyl chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of ®-3-Ethylpentane-3-sulfinamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-3-Ethylpentane-3-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the sulfinamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
®-3-Ethylpentane-3-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfinamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-Ethylpentane-3-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-3-Ethylpentane-3-sulfinamide: The enantiomer of ®-3-Ethylpentane-3-sulfinamide, with similar chemical properties but different biological activities.
N-ethylsulfinamide: A simpler sulfinamide compound with a shorter carbon chain.
Sulfinyl chlorides: Precursors used in the synthesis of various sulfinamide compounds.
Uniqueness: ®-3-Ethylpentane-3-sulfinamide is unique due to its specific chiral configuration and the presence of the ethyl group on the pentane backbone. This configuration can lead to distinct interactions with biological targets and different reactivity compared to other sulfinamides.
Properties
CAS No. |
446021-72-3 |
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Molecular Formula |
C7H17NOS |
Molecular Weight |
163.28 g/mol |
IUPAC Name |
(R)-3-ethylpentane-3-sulfinamide |
InChI |
InChI=1S/C7H17NOS/c1-4-7(5-2,6-3)10(8)9/h4-6,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
DDPVOERMBGQAKQ-SNVBAGLBSA-N |
Isomeric SMILES |
CCC(CC)(CC)[S@@](=O)N |
Canonical SMILES |
CCC(CC)(CC)S(=O)N |
Origin of Product |
United States |
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